5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound “5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the chlorophenyl and benzofuran groups, and the incorporation of the thiadiazolyl moiety. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrol-2-one derivatives, benzofuran-containing molecules, and thiadiazole-based compounds. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18ClN3O4S |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18ClN3O4S/c1-11-8-15-9-14(6-7-17(15)31-11)20(28)18-19(13-4-3-5-16(24)10-13)27(22(30)21(18)29)23-26-25-12(2)32-23/h3-7,9-11,19,28H,8H2,1-2H3/b20-18- |
InChI Key |
YIXHFXPXJFOVRU-ZZEZOPTASA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)Cl)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)Cl)O |
Origin of Product |
United States |
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